molecular formula C7H6N6 B15168367 1,3-Diazido-2-methylbenzene CAS No. 646054-87-7

1,3-Diazido-2-methylbenzene

Cat. No.: B15168367
CAS No.: 646054-87-7
M. Wt: 174.16 g/mol
InChI Key: QKXIYRJSJBECNX-UHFFFAOYSA-N
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Description

1,3-Diazido-2-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of two azido groups (-N₃) attached to a benzene ring at the 1 and 3 positions, with a methyl group (-CH₃) at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazido-2-methylbenzene can be synthesized through a multi-step process involving the introduction of azido groups to a methylbenzene derivative. One common method involves the nitration of 2-methylbenzene (toluene) to form 2-methyl-1,3-dinitrobenzene, followed by reduction to 2-methyl-1,3-diaminobenzene. The final step involves the diazotization of the amine groups and subsequent substitution with sodium azide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazido-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Cycloaddition Reactions: The azido groups can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) is commonly used for introducing azido groups.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts are used for reducing azido groups to amines.

    Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition reaction to form triazoles.

Major Products Formed

    Substitution: Various substituted benzene derivatives.

    Reduction: 2-methyl-1,3-diaminobenzene.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

1,3-Diazido-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diazido-2-methylbenzene primarily involves the release of nitrogen gas upon thermal or photochemical decomposition. This decomposition generates highly reactive nitrene intermediates, which can insert into C-H and N-H bonds, leading to the formation of new chemical bonds . The azido groups also facilitate cycloaddition reactions, forming stable triazole rings.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazido-2-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.

    1,3-Diazido-2-chlorobenzene: Contains a chlorine atom instead of a methyl group.

    1,3-Diazido-2-iodobenzene: Contains an iodine atom instead of a methyl group.

Uniqueness

1,3-Diazido-2-methylbenzene is unique due to the presence of the methyl group, which influences its reactivity and physical properties. The methyl group can act as an electron-donating group, affecting the stability and reactivity of the azido groups. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

646054-87-7

Molecular Formula

C7H6N6

Molecular Weight

174.16 g/mol

IUPAC Name

1,3-diazido-2-methylbenzene

InChI

InChI=1S/C7H6N6/c1-5-6(10-12-8)3-2-4-7(5)11-13-9/h2-4H,1H3

InChI Key

QKXIYRJSJBECNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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